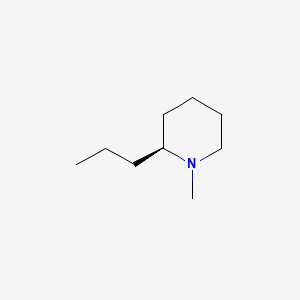

Methylconiine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-methyl-2-propylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-6-9-7-4-5-8-10(9)2/h9H,3-8H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBHREGSQFAWDJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CCCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896911 | |

| Record name | (2S)-1-Methyl-2-propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35305-13-6 | |

| Record name | (2S)-1-Methyl-2-propylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35305-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylconiine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035305136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-1-Methyl-2-propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLCONIINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KO6UG4YXE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Provenance of Methylconiine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylconiine, a piperidine alkaloid and a derivative of the potent neurotoxin coniine, is a naturally occurring compound found primarily in the plant kingdom. This technical guide provides an in-depth exploration of the natural sources of this compound, with a focus on its primary origin, Conium maculatum (poison hemlock). This document summarizes the available quantitative data on its distribution, details the biosynthetic pathway, and outlines experimental protocols for its extraction and analysis. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Primary Natural Source: Conium maculatum (Poison Hemlock)

The principal natural source of this compound is the highly toxic biennial herb, Conium maculatum, commonly known as poison hemlock.[1][2][3] Belonging to the Apiaceae family, this plant is notorious for its rich content of piperidine alkaloids, which are responsible for its poisonous nature.[1][2][3] N-methylconiine is considered a minor alkaloid in poison hemlock, with the major alkaloids being coniine and its precursor, γ-coniceine.[1]

Distribution and Quantitative Analysis of N-Methylconiine in Conium maculatum

The concentration and relative abundance of piperidine alkaloids, including N-methylconiine, in Conium maculatum are highly variable and depend on several factors such as the plant's age, developmental stage, and environmental conditions.[4] While comprehensive quantitative data for N-methylconiine across all plant parts is not extensively detailed in publicly available literature, the general distribution of total alkaloids is well-documented. The highest concentrations of alkaloids are typically found in the mature fruits (seeds) of the plant.[2][5]

During the second year of growth, the total alkaloid content in all parts of the plant is approximately 1%.[1] In one specific collection of poison hemlock, the concentration of γ-coniceine was reported to be 1.21 ± 0.08 mg per gram of plant material, highlighting the significant presence of this precursor to coniine and subsequently N-methylconiine.

Table 1: Distribution of Piperidine Alkaloids in Conium maculatum

| Plant Part | Major Alkaloids | N-Methylconiine Concentration | Notes |

| Mature Fruits (Seeds) | Coniine, N-Methylconiine | Highest concentration of total alkaloids.[2][5] | γ-coniceine is transformed into coniine and further into N-methylconiine during fruit development.[5] |

| Flowers | γ-Coniceine | Lower than in mature fruits. | The main alkaloid in flower buds is γ-coniceine.[5] |

| Leaves | γ-Coniceine, Coniine | Variable, generally lower than fruits. | |

| Stems | γ-Coniceine, Coniine | Variable. | |

| Roots | Lower concentration of total alkaloids. |

Note: Specific quantitative values for N-methylconiine are not consistently available across the literature. The table reflects the general understanding of alkaloid distribution.

Biosynthesis of N-Methylconiine

N-Methylconiine is a downstream product in the biosynthetic pathway of coniine. The pathway begins with the formation of a carbon backbone from butyryl-CoA and two malonyl-CoA units, catalyzed by a polyketide synthase. A subsequent transamination reaction incorporates nitrogen from L-alanine, leading to the formation of γ-coniceine after a non-enzymatic cyclization. γ-coniceine is then reduced to coniine. The final step in the formation of N-methylconiine is the methylation of coniine. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:coniine methyltransferase (CSAM) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.

Caption: Biosynthetic pathway of N-Methylconiine in Conium maculatum.

Potential Alternative Natural Sources

While Conium maculatum is the primary source, coniine-type alkaloids have been identified in taxonomically unrelated plant genera, suggesting the potential for these plants to also contain N-methylconiine.

Aloe Species

Research has indicated the presence of coniine and γ-coniceine in several Aloe species.[6] Notably, one study has reported the presence of N-methylconiine in in vitro cultivated Aloe viguieri, which marks the first instance of this alkaloid being reported in the Aloe genus.[7] However, quantitative data for N-methylconiine in Aloe species is currently not available in the reviewed literature.

Sarracenia Species (Pitcher Plants)

Coniine has been confirmed to be present in the yellow pitcher plant (Sarracenia flava) and other species within the Sarracenia genus.[6][8] The presence of coniine suggests the possibility of N-methylconiine also being present, as the final enzymatic step for its synthesis could potentially exist in these plants. However, to date, there is no direct confirmation or quantitative analysis of N-methylconiine in Sarracenia species in the available scientific literature.

Experimental Protocols

The extraction and analysis of piperidine alkaloids from plant matrices require specific methodologies to ensure accurate quantification and identification. The volatile nature of these alkaloids necessitates careful handling during sample preparation.

Extraction of Piperidine Alkaloids from Conium maculatum**

The following protocol is a synthesized methodology based on descriptions of alkaloid extraction from Conium maculatum for analytical purposes.

Objective: To extract piperidine alkaloids, including N-methylconiine, from dried plant material for subsequent analysis.

Materials:

-

Dried and finely ground plant material (e.g., fruits, leaves)

-

Methanol (MeOH)

-

Centrifuge

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Weigh a precise amount of the dried, powdered plant material (e.g., 3 mg) into a microcentrifuge tube.

-

Add a defined volume of methanol (e.g., to achieve a concentration of 5 mg of plant material per mL of solvent).[1]

-

Vortex the mixture thoroughly to ensure complete extraction of the alkaloids.

-

Centrifuge the suspension at high speed (e.g., 10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the solid plant material.[1]

-

Carefully collect the supernatant containing the extracted alkaloids for analysis.

Caption: General workflow for the extraction of piperidine alkaloids.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like piperidine alkaloids.

Instrumentation and Conditions (Illustrative):

-

Gas Chromatograph: Equipped with a capillary column suitable for alkaloid analysis (e.g., a non-polar or medium-polarity column).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature gradient to ensure separation of the different alkaloids. For example, an initial temperature hold followed by a ramp to a final temperature.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode for initial identification and selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Identification:

-

The identification of N-methylconiine is achieved by comparing its retention time and mass spectrum with that of a certified reference standard.

-

The characteristic base peak for N-methylconiine in the mass spectrum is m/z 98.[5]

Conclusion

The primary and most well-documented natural source of this compound is the poison hemlock, Conium maculatum, where it exists as a minor piperidine alkaloid. Its biosynthesis is intricately linked to the coniine pathway, with the final methylation step being enzymatically controlled. While the presence of N-methylconiine has been reported in Aloe viguieri, further research is needed to quantify its abundance and to explore its potential presence in other coniine-containing plants like Sarracenia species. The methodologies for extraction and analysis, primarily centered around GC-MS, provide a robust framework for the continued investigation of this and other related piperidine alkaloids. This guide serves as a foundational resource for scientists and researchers, consolidating the current knowledge on the natural origins of this compound.

References

- 1. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom [ouci.dntb.gov.ua]

- 3. nmslabs.com [nmslabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Coniine - Wikipedia [en.wikipedia.org]

Technical Guide: Discovery and Isolation of N-methylconiine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylconiine, a piperidine alkaloid found in poison hemlock (Conium maculatum), is a minor but significant constituent of this toxic plant. Historically overshadowed by its more abundant analogue, coniine, N-methylconiine still contributes to the overall toxicological profile of hemlock. This technical guide provides a comprehensive overview of the discovery, isolation, and chemical characterization of N-methylconiine. It details both historical and modern approaches to its extraction from natural sources and its chemical synthesis. The document includes structured data on its physicochemical properties, detailed experimental protocols, and visual representations of the workflows involved, intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Introduction

Conium maculatum, commonly known as poison hemlock, is notorious for its toxicity, which is primarily attributed to a suite of piperidine alkaloids. The most famous of these is coniine, the substance responsible for the death of the philosopher Socrates. Alongside coniine, the plant produces several other related alkaloids, including N-methylconiine.

N-methylconiine is a tertiary amine, structurally similar to coniine but with a methyl group attached to the nitrogen atom of the piperidine ring. It is present in smaller quantities compared to coniine and γ-coniceine, another major alkaloid in hemlock.[1][2] The concentration and relative abundance of these alkaloids can vary depending on the plant's age, growth conditions, and the specific part of the plant, with the highest concentrations often found in the seeds.[3][4]

The discovery and characterization of these alkaloids date back to the 19th century, with coniine being the first alkaloid to be synthesized in a laboratory by Albert Ladenburg in 1886. The isolation of N-methylconiine was also achieved during this period of intense investigation into the chemical constituents of medicinal and poisonous plants. This guide will delve into the methodologies for isolating this specific alkaloid from its natural matrix and the synthetic routes developed for its preparation.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for N-methylconiine is presented below. This information is crucial for its identification and characterization.

Table 1: Physicochemical Properties of N-methylconiine

| Property | Value | Reference |

| Molecular Formula | C₉H₁₉N | [5] |

| Molar Mass | 141.26 g/mol | [5] |

| Boiling Point | 173-174 °C | [5] |

| Density (d-isomer) | 0.8318 g/cm³ at 24.3 °C | [5] |

| Density (l-isomer) | 0.8349 g/cm³ at 20 °C | [5] |

| Specific Rotation ([α]D) (d-isomer) | +81.33° at 24.3 °C | [5] |

| Specific Rotation ([α]D) (l-isomer) | -81.92° at 20 °C | [5] |

Table 2: Melting Points of N-methylconiine Salts

| Salt | Melting Point (°C) | Reference |

| d-hydrochloride | 188 | [5] |

| l-hydrochloride | 191-192 | [5] |

| d-platinichloride | 158 | [5] |

| l-platinichloride | 153-154 | [5] |

| l-hydrobromide | 189-190 | [5] |

| l-aurichloride | 77-78 | [5] |

| l-picrate | 121-122 | [5] |

Table 3: Spectroscopic Data for N-methylconiine

| Technique | Data | Reference |

| Mass Spectrometry (GC-MS) | M⁺ = 141, Base Peak = 98 | |

| ¹H NMR | No experimentally confirmed data available in the searched literature. | |

| ¹³C NMR | No experimentally confirmed data available in the searched literature. | |

| Infrared (IR) | No experimentally confirmed data available in the searched literature. |

Note: While mass spectrometry data is available, comprehensive, experimentally verified NMR and IR spectra for N-methylconiine are not readily found in publicly accessible databases. Researchers should perform their own spectroscopic analysis for unambiguous identification.

Experimental Protocols

Isolation of N-methylconiine from Conium maculatum

This protocol is a representative method for the extraction and purification of piperidine alkaloids from plant material, based on acid-base extraction principles.

3.1.1. Materials and Reagents

-

Dried and powdered Conium maculatum seeds or aerial parts

-

Methanol

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., mixtures of DCM, methanol, and ammonium hydroxide)

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column

3.1.2. Experimental Procedure

-

Extraction: Macerate 100 g of finely powdered Conium maculatum plant material in 500 mL of methanol for 24 hours at room temperature with occasional stirring. Filter the mixture and repeat the extraction on the plant residue two more times with fresh methanol. Combine the methanolic extracts.

-

Solvent Evaporation: Concentrate the combined methanolic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 200 mL of 1 M HCl.

-

Wash the acidic solution with 3 x 100 mL of DCM in a separatory funnel to remove non-basic compounds. Discard the organic layers.

-

Make the aqueous layer basic (pH 9-10) by the slow addition of 1 M NaOH or concentrated NH₄OH while cooling in an ice bath.

-

Extract the liberated free alkaloids with 3 x 100 mL of DCM.

-

Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the Na₂SO₄ and concentrate the DCM extract to dryness to obtain the crude alkaloid mixture.

-

Purify the crude alkaloid mixture by column chromatography on silica gel. The column is typically eluted with a gradient of increasing polarity, for example, starting with pure DCM and gradually adding methanol. A small amount of ammonium hydroxide (e.g., 0.5-1%) is often added to the mobile phase to prevent tailing of the basic alkaloids.

-

Collect fractions and monitor by thin-layer chromatography (TLC). Fractions containing N-methylconiine (which will be less polar than coniine) are combined.

-

-

Final Purification and Identification:

-

Concentrate the combined fractions containing N-methylconiine. Further purification may be achieved by preparative TLC or HPLC if necessary.

-

Characterize the isolated N-methylconiine by spectroscopic methods (MS, NMR, IR) and compare the data with literature values.

-

Synthesis of N-methylconiine from Coniine

This protocol describes the synthesis of N-methylconiine via the Eschweiler-Clarke reaction, a well-established method for the methylation of primary and secondary amines.

3.2.1. Materials and Reagents

-

(±)-Coniine (or an enantiomerically pure form)

-

Formaldehyde (37% solution in water)

-

Formic acid (88-98%)

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

3.2.2. Experimental Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5.0 g of coniine.

-

Addition of Reagents: To the coniine, add 5.0 mL of 37% aqueous formaldehyde, followed by the slow addition of 5.0 mL of formic acid.

-

Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for 6-8 hours. The reaction progress can be monitored by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature and make it strongly alkaline (pH > 12) by the careful addition of 1 M NaOH.

-

Transfer the mixture to a separatory funnel and extract with 3 x 50 mL of diethyl ether.

-

Combine the ether extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and remove the diethyl ether by rotary evaporation to yield crude N-methylconiine.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

-

-

Characterization: Confirm the identity and purity of the synthesized N-methylconiine using spectroscopic techniques (MS, NMR, IR).

Quantitative Data

The concentration of N-methylconiine in Conium maculatum is generally lower than that of coniine and γ-coniceine and is highly variable.

Table 4: Relative Abundance of Alkaloids in Conium maculatum

| Plant Part | N-methylconiine Concentration | Notes | Reference |

| Flowers and young fruits | Low | γ-coniceine is the predominant alkaloid. | [4] |

| Mature fruits (seeds) | Can be a significant component | The concentration of N-methylconiine increases as the fruit ripens. | [4] |

| Leaves and Stems | Generally low | Coniine is often the major alkaloid in vegetative parts. | [6] |

Note: Absolute concentrations are highly dependent on environmental factors, plant genetics, and developmental stage. The data presented here is for relative comparison.

Conclusion

N-methylconiine is an important, albeit secondary, alkaloid of Conium maculatum. Its isolation and synthesis are achievable through standard organic and natural product chemistry techniques. The protocols provided in this guide offer a practical framework for researchers to obtain and study this compound. Further research is warranted to fully elucidate its pharmacological and toxicological properties, as well as to develop more efficient and stereoselective synthetic methods. The lack of readily available, comprehensive spectroscopic data highlights an area where further characterization is needed. This guide serves as a foundational resource for professionals engaged in the study of piperidine alkaloids and their potential applications or toxicological significance.

References

Chemical structure and properties of Methylconiine

An In-depth Technical Guide to the Chemical Structure and Properties of Methylconiine

Introduction

N-Methylconiine is a piperidine alkaloid found in the poison hemlock plant (Conium maculatum), alongside the more abundant and historically notorious alkaloid, coniine.[1] While often considered a minor alkaloid, N-methylconiine is a predominant component in the ripened fruits of the plant and contributes significantly to the plant's overall toxicity.[1][2] Like coniine, it is a neurotoxin that acts on the nervous system, leading to paralysis and, in sufficient doses, death by respiratory failure.[1] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies for N-methylconiine, tailored for researchers, scientists, and professionals in drug development and toxicology.

Chemical Structure and Stereochemistry

N-Methylconiine is structurally defined as a 1-methyl-2-propylpiperidine. Its structure contains a chiral center at the C-2 position of the piperidine ring, giving rise to two distinct stereoisomers: (S)-(+)-N-Methylconiine and (R)-(-)-N-Methylconiine. The biological activity and toxicity of N-methylconiine are stereoselective, with the (-)-enantiomer demonstrating greater potency and toxicity than the (+)-enantiomer.[2]

Chemical Identifiers:

-

IUPAC Name: (2S)-1-methyl-2-propylpiperidine[3]

Physicochemical Properties

N-Methylconiine is a colorless, oily liquid with a coniine-like odor.[6] Its properties, and those of its common salts, are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 141.25 g/mol | [3][4] |

| Monoisotopic Mass | 141.15175 Da | [3][5] |

| Appearance | Colorless, oily liquid | [6] |

| Boiling Point | 173-174 °C | [6] |

| 175.6 °C (at 767 mmHg, l-isomer) | [6] | |

| Density | 0.8318 g/cm³ (at 24.3 °C, d-isomer) | [6] |

| 0.8349 g/cm³ (at 20 °C, l-isomer) | [6] | |

| XLogP3 (Predicted) | 2.4 | [3] |

| Specific Rotation | [α]D +81.33° (at 24.3 °C, d-isomer) | [6] |

| [α]D -81.92° (at 20 °C, l-isomer) | [6] | |

| Melting Point (Salts) | Hydrochloride (d-isomer): 188 °C | [6] |

| Hydrochloride (l-isomer): 191–192 °C | [6] | |

| Hydrobromide (l-isomer): 189–190 °C | [6] | |

| Platinichloride (l-isomer): 153–154 °C | [6] | |

| Picrate (l-isomer): 121–122 °C | [6] |

Biosynthesis

The biosynthesis of N-methylconiine in Conium maculatum begins with a polyketide pathway, leading first to γ-coniceine, which is subsequently reduced to coniine. The final step is the N-methylation of coniine, catalyzed by the enzyme S-adenosyl-L-methionine:coniine methyltransferase (CSAM).[1][7]

Pharmacological Properties and Mechanism of Action

The primary pharmacological target of N-methylconiine is the nicotinic acetylcholine receptor (nAChR), particularly the fetal muscle subtype.[2] It acts as an nAChR agonist.[2] The mechanism involves binding to the receptor, which initially causes depolarization of the postsynaptic membrane, leading to a transient stimulatory effect. However, prolonged binding results in receptor desensitization and inactivation, leading to a persistent neuromuscular blockade.[2][8] This biphasic action—stimulation followed by depression and paralysis—is characteristic of hemlock alkaloid toxicity.[1]

Biological Activity and Toxicity

Research has established a clear stereoselective difference in the biological activity of N-methylconiine enantiomers. The (-)-isomer is a more potent agonist at nAChRs and is significantly more toxic in vivo than the (+)-isomer.[2]

| Compound | Relative Potency (nAChR) | Lethality (LD₅₀) in Mouse Bioassay (mg/kg) | Source |

| γ-Coniceine | Most Potent | 4.4 | [2] |

| (-)-N-Methylconiine | > (±) > (+) | 16.1 | [2] |

| (±)-N-Methylconiine | > (+) | 17.8 | [2] |

| (+)-N-Methylconiine | Least Potent | 19.2 | [2] |

Experimental Protocols

Detailed experimental work is crucial for understanding the synthesis, activity, and distribution of N-methylconiine.

Protocol 6.1: Synthesis and Enantiomeric Separation

This protocol is based on the synthesis of N-methylconiine enantiomers for biological testing.[2]

-

Synthesis of γ-Coniceine: Prepare γ-coniceine as a precursor. A common method involves a two-step procedure starting from appropriate precursors, followed by purification.

-

Synthesis of (±)-N-Methylconiine: Synthesize the racemic mixture from γ-coniceine or coniine. N-methylation of coniine can be achieved using formaldehyde and formic acid.[6]

-

Enantiomeric Resolution: Resolve the racemic mixture into its pure (+)- and (-)-enantiomers. This can be accomplished by preferential crystallization using chiral acids, such as (+)- and (-)-mandelic acid, to form diastereomeric salts that can be separated.[2]

-

Verification: Confirm the structure and purity of the final products using spectroscopic methods (e.g., NMR, MS) and measure the specific rotation to confirm the enantiomeric identity.

Protocol 6.2: In Vitro Potency Assay via Membrane Potential Dye

This protocol assesses the agonist activity of N-methylconiine on nAChRs expressed in a cell line.[2]

-

Cell Culture: Culture TE-671 cells, which endogenously express human fetal muscle-type nAChRs, in appropriate media and conditions until they form a confluent monolayer in 96-well plates.

-

Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Application: Prepare serial dilutions of N-methylconiine enantiomers and control agonists (e.g., epibatidine).

-

Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the compounds to the wells and immediately begin recording the change in fluorescence over time (e.g., 250 seconds). The membrane depolarization caused by nAChR activation results in a change in fluorescence.

-

Data Analysis: Plot the maximum change in fluorescence against the compound concentration. Fit the data to a dose-response curve to calculate the EC₅₀ value for each compound, representing its potency.

Protocol 6.3: In Vivo Mouse Bioassay for Lethality (LD₅₀)

This protocol determines the acute toxicity of the compounds in a whole-animal model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[2]

-

Animal Model: Use a suitable strain of mice (e.g., Swiss-Webster), grouped by sex and weight.

-

Dose Preparation: Prepare a range of doses for each N-methylconiine enantiomer and the racemic mixture, dissolved in a sterile vehicle (e.g., saline).

-

Administration: Administer the prepared doses to the mice via a defined route (e.g., intraperitoneal injection).

-

Observation: Observe the animals continuously for the first few hours and periodically over a set time frame (e.g., 24-48 hours) for clinical signs of toxicity and mortality.

-

LD₅₀ Calculation: Use a statistical method, such as probit analysis, to calculate the LD₅₀ value (the dose estimated to be lethal to 50% of the animals) for each compound.

Protocol 6.4: MALDI-MS Imaging for Tissue Localization

This protocol visualizes the spatial distribution of N-methylconiine within plant tissues, such as a poison hemlock fruit.[7]

-

Sample Preparation: Harvest fresh plant material (e.g., C. maculatum fruit). Embed and cryo-section the tissue into thin slices (e.g., 10-20 µm) and mount them onto conductive slides.

-

Matrix Application: Apply a suitable MALDI matrix (e.g., 9-aminoacridine) uniformly over the tissue section using an automated sprayer or sublimator.

-

Mass Spectrometry Imaging: Perform analysis using a MALDI imaging mass spectrometer (e.g., an orbital trapping mass spectrometer). Acquire mass spectra in positive ion mode across a defined m/z range that includes the protonated molecule of N-methylconiine ([M+H]⁺).

-

Data Analysis: Use specialized imaging software to reconstruct an ion intensity map for the m/z corresponding to N-methylconiine. This map will visualize the compound's concentration and distribution across the anatomical features of the tissue section. MS/MS fragmentation can be used to confirm the identity of the detected ion.

References

- 1. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H19N | CID 169683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. PubChemLite - this compound (C9H19N) [pubchemlite.lcsb.uni.lu]

- 6. N-Methylconiine - Wikipedia [en.wikipedia.org]

- 7. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coniine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stereoisomers of N-methylconiine and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of N-methylconiine, a piperidine alkaloid found in poison hemlock (Conium maculatum). The document details the distinct physicochemical and biological properties of the d-(+) and l-(-) enantiomers, outlines experimental protocols for their synthesis, separation, and biological evaluation, and illustrates key experimental workflows and the relevant biological signaling pathway.

Physicochemical and Toxicological Properties of N-methylconiine Stereoisomers

N-methylconiine exists as two stereoisomers, the d-(+)- and l-(-)-enantiomers. Their physical and biological properties exhibit notable differences, which are summarized in the tables below.

Table 1: Physicochemical Properties of N-methylconiine Stereoisomers

| Property | d-(+)-N-methylconiine | l-(-)-N-methylconiine | Reference(s) |

| Molecular Formula | C₉H₁₉N | C₉H₁₉N | [1] |

| Molar Mass | 141.258 g/mol | 141.258 g/mol | [1] |

| Appearance | Colorless, oily liquid | Colorless, oily liquid | [1] |

| Density | 0.8318 g/cm³ at 24.3 °C | 0.8349 g/cm³ at 20 °C | [1] |

| Boiling Point | 173-174 °C | 175.6 °C at 767 mmHg | [1] |

| Specific Rotation [α]D | +81.33° at 24.3 °C | -81.92° at 20 °C | [1] |

| Hydrochloride (mp) | 188 °C | 191-192 °C | [1] |

| Hydrobromide (mp) | Not Reported | 189-190 °C | [1] |

| Platinichloride (mp) | 158 °C | 153-154 °C | [1] |

| Aurichloride (mp) | Not Reported | 77-78 °C | [1] |

| Picrate (mp) | Not Reported | 121-122 °C | [1] |

Table 2: Biological and Toxicological Properties of N-methylconiine Stereoisomers

| Property | d-(+)-N-methylconiine | l-(-)-N-methylconiine | Racemic (±)-N-methylconiine | Reference(s) |

| Relative Potency at Human Fetal Muscle-type nAChRs | Less potent | More potent | Intermediate potency | [2] |

| In Vivo Lethality (LD₅₀ in mice, mg/kg) | 19.2 | 16.1 | 17.8 | [2] |

Experimental Protocols

This section details the methodologies for the synthesis, separation, and biological evaluation of N-methylconiine stereoisomers. While historical methods for isolation and synthesis were described by Wolffenstein, von Braun, Ahrens, Passon, and Hess and Eichel, the detailed experimental procedures from these early 20th-century publications are not readily accessible. Therefore, generalized modern protocols are provided below.

Synthesis of Racemic (±)-N-methylconiine

A common method for the synthesis of N-methylconiine is the N-methylation of coniine.

Principle: The secondary amine of coniine is methylated using a suitable methylating agent. One established method is the Eschweiler-Clarke reaction, which involves reaction with formaldehyde and formic acid.[1]

Protocol:

-

To a solution of (±)-coniine in a suitable solvent (e.g., methanol), add an excess of aqueous formaldehyde and formic acid.

-

Reflux the reaction mixture for several hours.

-

Cool the reaction mixture and make it alkaline by adding a base (e.g., sodium hydroxide solution).

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield crude (±)-N-methylconiine.

-

Purify the product by distillation.

Enantiomeric Resolution of (±)-N-methylconiine

The resolution of racemic N-methylconiine can be achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as mandelic acid.

Principle: The racemic mixture of the base is reacted with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Protocol:

-

Dissolve (±)-N-methylconiine in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of an enantiomerically pure resolving agent (e.g., L-(+)-mandelic acid) dissolved in the same solvent.

-

Allow the solution to stand at room temperature or in a cool place to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration.

-

Recrystallize the diastereomeric salt from the same solvent to improve diastereomeric purity.

-

Liberate the enantiomerically enriched N-methylconiine from the salt by treatment with a base (e.g., sodium hydroxide solution) and extract with an organic solvent.

-

The more soluble diastereomeric salt remaining in the mother liquor can be treated in a similar manner to recover the other enantiomer. The process can be repeated with the other enantiomer of the resolving agent (e.g., D-(-)-mandelic acid) to improve the yield and purity of the second enantiomer.

In Vitro Bioassay: Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay

The activity of N-methylconiine stereoisomers on nicotinic acetylcholine receptors (nAChRs) can be assessed using a cell-based membrane potential assay with a Fluorometric Imaging Plate Reader (FLIPR).

Principle: Agonist binding to nAChRs, which are ligand-gated ion channels, causes an influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane. This change in membrane potential can be detected by a voltage-sensitive fluorescent dye.

Protocol:

-

Cell Culture: Plate cells expressing the nAChR of interest (e.g., TE-671 cells, which express human fetal muscle-type nAChRs) in 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

-

Dye Loading: Remove the culture medium and add a loading buffer containing a membrane potential-sensitive dye. Incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C to allow for dye uptake.

-

Compound Preparation: Prepare serial dilutions of the N-methylconiine stereoisomers in an appropriate assay buffer.

-

FLIPR Measurement: a. Place the cell plate and the compound plate into the FLIPR instrument. b. The instrument measures the baseline fluorescence of the cells in each well. c. The instrument's integrated pipettor adds the N-methylconiine solutions to the wells. d. The fluorescence is monitored in real-time to detect changes in membrane potential upon compound addition.

-

Data Analysis: The change in fluorescence is proportional to the degree of membrane depolarization. Dose-response curves are generated to determine the potency (EC₅₀) of each stereoisomer.

In Vivo Bioassay: Acute Oral Toxicity (LD₅₀) Determination in Mice

The acute oral toxicity of the N-methylconiine stereoisomers can be determined using a mouse bioassay, following principles outlined in OECD guidelines (e.g., OECD 425: Up-and-Down Procedure).

Principle: The Up-and-Down Procedure is a sequential dosing method that allows for the estimation of the LD₅₀ with a reduced number of animals compared to classical methods. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.

Protocol:

-

Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least 5 days.

-

Dose Selection: Select a starting dose level based on available information about the substance's toxicity.

-

Dosing: Administer a single oral dose of the N-methylconiine stereoisomer to one mouse.

-

Observation: Observe the animal for signs of toxicity and mortality over a specified period (typically 48 hours for dose adjustment and up to 14 days for full observation).

-

Dose Adjustment:

-

If the animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2).

-

If the animal dies, the dose for the next animal is decreased by the same factor.

-

-

Termination: Continue the procedure until the stopping criteria are met (e.g., a certain number of reversals in outcome have occurred).

-

LD₅₀ Calculation: The LD₅₀ is calculated from the sequence of outcomes using specialized software or statistical methods.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathway and experimental workflows associated with the study of N-methylconiine stereoisomers.

References

The Role of N-methylconiine in Hemlock Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the toxicological role of N-methylconiine, a piperidine alkaloid found in poison hemlock (Conium maculatum). While often considered a minor constituent compared to coniine and γ-coniceine, a comprehensive understanding of N-methylconiine's contribution to the overall toxicity of hemlock is crucial for toxicological research and potential pharmacological applications. This document provides a detailed overview of its mechanism of action, quantitative toxicity data, and relevant experimental protocols.

Introduction to Hemlock Alkaloids

Poison hemlock contains a group of structurally related piperidine alkaloids, with the primary toxins being coniine, N-methylconiine, and γ-coniceine.[1][2] The relative concentrations of these alkaloids vary depending on the plant's developmental stage and environmental conditions.[1] Generally, γ-coniceine is the most abundant alkaloid in the early stages of growth and in the flowers, while coniine and N-methylconiine become the predominant alkaloids in the mature fruits.[1] The biosynthesis of these alkaloids originates from the cyclization of an eight-carbon chain derived from acetate units, with γ-coniceine serving as the precursor to both coniine and N-methylconiine.

Quantitative Toxicity Data

The toxicity of hemlock alkaloids varies significantly, with γ-coniceine being the most potent, followed by coniine, and then N-methylconiine. The following tables summarize the available quantitative data on the lethal doses (LD50) of these alkaloids in mice.

| Alkaloid | Route of Administration | LD50 (mg/kg) | Species |

| N-methylconiine | Intravenous (IV) | 27.5 | Mouse |

| Subcutaneous (SC) | 150.5 | Mouse | |

| Oral (PO) | 204.5 | Mouse | |

| (-)-N-methylconiine | Not Specified | 16.1 | Mouse |

| (±)-N-methylconiine | Not Specified | 17.8 | Mouse |

| (+)-N-methylconiine | Not Specified | 19.2 | Mouse |

| Coniine | Intravenous (IV) | 2.6 | Mouse |

| Subcutaneous (SC) | 80 | Mouse | |

| Oral (PO) | 100 | Mouse | |

| (-)-coniine | Not Specified | 7.0 | Mouse |

| (±)-coniine | Not Specified | 7.7 | Mouse |

| (+)-coniine | Not Specified | 12.1 | Mouse |

| γ-coniceine | Intravenous (IV) | 19 | Mouse |

| Subcutaneous (SC) | 12.0 | Mouse | |

| Oral (PO) | 12.0 | Mouse | |

| Not Specified | 4.4 | Mouse |

Data compiled from multiple sources.[3][4][5][6]

Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors

The primary mechanism of toxicity for N-methylconiine and other hemlock alkaloids is their interaction with nicotinic acetylcholine receptors (nAChRs).[2][7] These receptors are ligand-gated ion channels crucial for neurotransmission at the neuromuscular junction and in the autonomic ganglia.

N-methylconiine acts as an agonist at nAChRs, mimicking the action of the endogenous neurotransmitter acetylcholine.[2] The binding of N-methylconiine to the receptor initially causes depolarization of the postsynaptic membrane, leading to muscle stimulation. However, unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, N-methylconiine persists at the receptor site. This prolonged binding leads to a persistent depolarization of the motor endplate, which in turn inactivates voltage-gated sodium channels and prevents further muscle contraction, resulting in neuromuscular blockade and flaccid paralysis.[8] Respiratory muscle paralysis is the ultimate cause of death in hemlock poisoning.

Studies have shown a stereoselective difference in the potency of N-methylconiine enantiomers, with (-)-N-methylconiine being a more potent agonist at human fetal muscle-type nAChRs than the (+)-enantiomer.[4]

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the signaling pathway at the neuromuscular junction and the disruptive action of N-methylconiine.

Caption: N-methylconiine disrupts neuromuscular transmission by persistently activating nAChRs.

Experimental Protocols

Extraction and Quantification of N-methylconiine from Conium maculatum

This protocol provides a general framework for the extraction and analysis of N-methylconiine. Specific parameters may need to be optimized based on the plant material and available instrumentation.

1. Sample Preparation:

-

Collect fresh or dried plant material (e.g., seeds, leaves, stems).

-

Homogenize the material to a fine powder using a grinder or mortar and pestle.

2. Alkaloid Extraction (Acid-Base Extraction):

-

Macerate the powdered plant material in an acidic solution (e.g., 0.5 M HCl) for 24 hours at room temperature with occasional agitation.

-

Filter the mixture and collect the acidic aqueous extract.

-

Basify the extract to a pH of 10-11 with a strong base (e.g., concentrated NH4OH or NaOH) to convert the alkaloid salts to their free base form.

-

Perform a liquid-liquid extraction of the basified aqueous phase with an organic solvent such as dichloromethane or chloroform. Repeat the extraction multiple times to ensure complete recovery of the alkaloids.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

3. Chromatographic Separation and Quantification (GC-MS):

-

Sample Preparation: Dissolve the crude alkaloid extract in a suitable solvent (e.g., methanol or chloroform) to a known concentration.

-

GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 10°C/min.

-

Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: Scan from m/z 40 to 400.

-

-

Identification: Identify N-methylconiine based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).

-

Quantification: Prepare a calibration curve using a certified standard of N-methylconiine. Quantify the amount of N-methylconiine in the sample by comparing its peak area to the calibration curve.

In Vitro Assessment of N-methylconiine Activity at Nicotinic Acetylcholine Receptors (Patch-Clamp Electrophysiology)

This protocol describes the use of the whole-cell patch-clamp technique to measure the effects of N-methylconiine on nAChR-mediated currents in a cell line expressing these receptors (e.g., TE-671 cells, which express human fetal muscle-type nAChRs).

1. Cell Culture:

-

Culture TE-671 cells in appropriate media and conditions until they reach a suitable confluency for patch-clamp experiments.

2. Electrophysiology Setup:

-

Use a patch-clamp amplifier, a microscope with manipulators, and a perfusion system.

-

Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

3. Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA. Adjust pH to 7.3 with KOH.

4. Recording Procedure:

-

Transfer a coverslip with adherent cells to the recording chamber and perfuse with the external solution.

-

Establish a giga-ohm seal between the patch pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply acetylcholine (ACh) at a known concentration (e.g., 10 µM) using the perfusion system to elicit a baseline inward current.

-

After washout and recovery, apply N-methylconiine at various concentrations to the cell and record the induced currents.

-

To assess antagonistic effects, co-apply N-methylconiine with a known concentration of ACh.

5. Data Analysis:

-

Measure the peak amplitude of the inward currents elicited by N-methylconiine and ACh.

-

Construct dose-response curves for N-methylconiine to determine its EC50 (the concentration that elicits 50% of the maximal response).

-

If investigating antagonism, calculate the IC50 of N-methylconiine (the concentration that inhibits 50% of the ACh-induced current).

Biosynthesis and Experimental Workflow Visualization

Biosynthetic Pathway of Hemlock Alkaloids

Caption: Simplified biosynthetic pathway of major hemlock alkaloids.

Experimental Workflow for Toxicity Assessment

Caption: A logical workflow for the toxicological assessment of hemlock alkaloids.

Conclusion

N-methylconiine is an integral component of the toxic alkaloid profile of Conium maculatum. Although less potent than coniine and γ-coniceine, its presence contributes to the overall toxicity of the plant. Its mechanism of action through the persistent activation of nicotinic acetylcholine receptors aligns with the classic symptoms of hemlock poisoning. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the nuanced roles of N-methylconiine and other hemlock alkaloids in toxicology and to explore their potential as pharmacological tools or lead compounds in drug discovery. A thorough understanding of the structure-activity relationships and stereospecific interactions of these alkaloids with nAChRs is essential for these future endeavors.

References

- 1. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective potencies and relative toxicities of γ-coniceine and N-methylconiine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sophion.com [sophion.com]

- 6. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fetal muscle-type nicotinic acetylcholine receptor activation in TE-671 cells and inhibition of fetal movement in a day 40 pregnant goat model by optical isomers of the piperidine alkaloid coniine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

N-methylconiine: A Technical Guide to a Minor Alkaloid of Poison Hemlock

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylconiine is a piperidine alkaloid found in poison hemlock (Conium maculatum). Although typically present in lower concentrations than the principal alkaloids, coniine and γ-coniceine, its toxicological profile and biosynthetic relationship to these more abundant compounds make it a subject of interest in the fields of toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of N-methylconiine, including its chemical properties, biosynthesis, toxicology, and analytical methodologies. Quantitative data on alkaloid distribution is presented, alongside detailed experimental protocols and visual diagrams of key pathways and workflows to facilitate a deeper understanding of this compound.

Introduction

Conium maculatum, commonly known as poison hemlock, is a highly toxic plant renowned since antiquity for its poisonous properties. The toxicity of poison hemlock is attributed to a suite of piperidine alkaloids, with coniine and γ-coniceine being the most abundant and well-studied. N-methylconiine is another of these alkaloids, generally considered a minor component of the plant's toxic arsenal.[1] However, the relative concentrations of these alkaloids are known to vary depending on the plant's developmental stage and environmental conditions.[2]

This guide focuses specifically on N-methylconiine, providing a detailed technical resource for researchers. It covers the essential aspects of this alkaloid, from its fundamental chemical characteristics to its biological effects and the methods used for its study.

Chemical Properties

N-methylconiine is a colorless, oily liquid with a coniine-like odor. It is a tertiary amine and a derivative of coniine, with a methyl group attached to the nitrogen atom of the piperidine ring.

Table 1: Physicochemical Properties of N-methylconiine

| Property | Value | Reference |

| Chemical Formula | C₉H₁₉N | |

| Molar Mass | 141.26 g/mol | |

| Boiling Point | 173-174 °C | |

| Appearance | Colorless, oily liquid | |

| Chirality | Exists as d-(+) and l-(-) stereoisomers | |

| Specific Rotation ([α]D) | d-(+): +81.33° (24.3 °C) l-(-): -81.92° (20 °C) | |

| Salt Forms | Hydrochloride (m.p. 188 °C), Platinichloride (m.p. 158 °C) |

Quantitative Data on Alkaloid Distribution

The concentration and relative abundance of piperidine alkaloids in Conium maculatum are highly variable, influenced by factors such as the age of the plant, genetic strain, and environmental conditions. While γ-coniceine and coniine are generally the most prevalent alkaloids, the concentration of N-methylconiine can become significant in certain tissues and at specific developmental stages.

Table 2: Relative Abundance of Major Piperidine Alkaloids in Conium maculatum

| Plant Part/Stage | γ-coniceine | Coniine | N-methylconiine | Other Alkaloids | General Observations |

| First-year rosette | Predominant | Lower | Minor | Conhydrine, Pseudoconhydrine | Alkaloid content is generally low in the first year of growth.[3] |

| Second-year leaves | Decreasing | Increasing | Increasing | Present | Total alkaloid content increases significantly in the second year.[3] |

| Flowers | High | Lower | Minor | Present | γ-coniceine is the main alkaloid in flower buds and flowers.[4] |

| Immature Fruit | High | Increasing | Increasing | Present | A transition from γ-coniceine to coniine and N-methylconiine begins.[4] |

| Mature Fruit (Seeds) | Lower | High | Predominant | Present | Coniine and N-methylconiine are the main alkaloids in mature fruit.[4][5] |

Note: The terms "Predominant," "High," "Lower," and "Minor" are used to indicate relative abundance, as precise quantitative values are highly variable and not consistently reported across the literature.

Biosynthesis of N-methylconiine

N-methylconiine is biosynthesized from coniine, which itself is derived from γ-coniceine. The biosynthetic pathway begins with the cyclization of an eight-carbon chain derived from four acetate units to form γ-coniceine, the precursor to other hemlock alkaloids.[2]

Toxicological Profile

Mechanism of Action

Like other piperidine alkaloids from poison hemlock, N-methylconiine exerts its toxic effects by acting on the nervous system. It is an agonist of nicotinic acetylcholine receptors (nAChRs), the same receptors that are stimulated by nicotine.[6] The binding of N-methylconiine to these receptors initially causes stimulation, but prolonged binding leads to receptor desensitization and neuromuscular blockade. This results in a curare-like paralysis, with death typically occurring from respiratory failure due to paralysis of the diaphragm.

Toxicity Data

Studies have shown that the different piperidine alkaloids in poison hemlock have varying degrees of toxicity. In a mouse bioassay, the relative lethalities (LD50) were determined for γ-coniceine and the enantiomers of N-methylconiine.[6]

Table 3: Acute Toxicity of Hemlock Alkaloids in Mice

| Alkaloid | LD50 (mg/kg) |

| γ-coniceine | 4.4 |

| (-)-N-methylconiine | 16.1 |

| (±)-N-methylconiine | 17.8 |

| (+)-N-methylconiine | 19.2 |

Data from: Lee, S. T., et al. (2013). Stereoselective potencies and relative toxicities of γ-coniceine and N-methylconiine enantiomers. Chemical research in toxicology, 26(4), 548-554.[6]

Experimental Protocols

The analysis of N-methylconiine and other hemlock alkaloids typically involves extraction from the plant material followed by chromatographic separation and detection.

Extraction of Alkaloids from Plant Material

Objective: To extract piperidine alkaloids from Conium maculatum plant material (e.g., seeds, leaves).

Materials:

-

Dried and finely ground Conium maculatum plant material

-

Methanol

-

Centrifuge

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Weigh a known amount of the dried, ground plant material (e.g., 100 mg) into a microcentrifuge tube.

-

Add a specific volume of methanol (e.g., 1 mL) to the tube.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Place the tube in a sonicator bath for 30 minutes to facilitate cell disruption and extraction.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid plant material.

-

Carefully collect the supernatant, which contains the extracted alkaloids.

-

The supernatant can be directly analyzed or further purified if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify N-methylconiine and other piperidine alkaloids in the plant extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for alkaloid analysis (e.g., HP-5ms)

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp 1: Increase to 150 °C at 10 °C/min

-

Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes

-

-

Carrier Gas: Helium

-

Flow Rate: 1 mL/min

-

Injection Mode: Splitless

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

Data Analysis:

-

Identification of N-methylconiine and other alkaloids is based on their retention times and mass spectra, which are compared to those of authentic standards and/or mass spectral libraries.

-

Quantification is typically performed by creating a calibration curve with known concentrations of an N-methylconiine standard.

Conclusion

N-methylconiine, while often a minor alkaloid in poison hemlock, plays a significant role in the overall toxicity of the plant. Its concentration is dynamic, increasing in prominence in the later stages of the plant's life cycle, particularly in the fruits. Understanding the chemical properties, biosynthesis, and toxicology of N-methylconiine is crucial for a complete picture of Conium maculatum's poisonous nature. The experimental protocols outlined in this guide provide a foundation for the accurate analysis of this and other related piperidine alkaloids, which is essential for research in toxicology, pharmacology, and natural product chemistry. Further research into the specific pharmacological effects of N-methylconiine may reveal novel insights into the function of nicotinic acetylcholine receptors and potentially inform the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. prezi.com [prezi.com]

- 4. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 6. Stereoselective potencies and relative toxicities of γ-coniceine and N-methylconiine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of d-(+)-N-methylconiine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

d-(+)-N-methylconiine is a naturally occurring piperidine alkaloid found in poison hemlock (Conium maculatum). As a neurotoxin, its primary biological activity stems from its interaction with nicotinic acetylcholine receptors (nAChRs), where it acts as an agonist. This technical guide provides a comprehensive overview of the biological activity of d-(+)-N-methylconiine, including its mechanism of action, quantitative potency and toxicity data, detailed experimental protocols for its assessment, and a visualization of the associated signaling pathway.

Introduction

d-(+)-N-methylconiine is one of several toxic alkaloids present in Conium maculatum, alongside coniine and γ-coniceine.[1][2] These compounds have been historically significant due to the poisonous nature of the plant.[3] From a pharmacological perspective, d-(+)-N-methylconiine serves as a valuable tool for studying the structure and function of nicotinic acetylcholine receptors. Its nicotine-like action, which involves initial stimulation followed by depression of autonomic ganglia and paralysis of motor nerve endings, underscores its potent effects on the peripheral nervous system.[4] Understanding the stereoselective activity of its enantiomers is crucial for a complete toxicological and pharmacological profile.

Mechanism of Action

The primary molecular target of d-(+)-N-methylconiine is the nicotinic acetylcholine receptor (nAChR), a type of ligand-gated ion channel.[5] Upon binding, d-(+)-N-methylconiine mimics the action of the endogenous neurotransmitter acetylcholine, leading to the opening of the ion channel.[6][7] This allows for the influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the postsynaptic membrane.[8] This initial stimulation of nAChRs in autonomic ganglia and at the neuromuscular junction is followed by a state of receptor desensitization and neuromuscular blockade, which is characteristic of the toxic effects of hemlock alkaloids.[4]

Quantitative Biological Data

The biological activity of d-(+)-N-methylconiine has been quantified both in vitro and in vivo. The following tables summarize the available data, primarily from the key study by Lee et al. (2013), which investigated the stereoselective potencies of N-methylconiine enantiomers.

Table 1: In Vitro Potency of N-methylconiine Enantiomers at Human Fetal Muscle-type nAChRs

| Compound | Relative Potency Rank |

| γ-coniceine | 1 (Most Potent) |

| (-)-N-methylconiine | 2 |

| (±)-N-methylconiine | 3 |

| (+)-N-methylconiine | 4 (Least Potent) |

Data from Lee et al. (2013) based on a membrane potential dye assay in TE-671 cells.[1]

Table 2: In Vivo Acute Toxicity of N-methylconiine Enantiomers in Mice

| Compound | LD₅₀ (mg/kg) |

| γ-coniceine | 4.4 |

| (-)-N-methylconiine | 16.1 |

| (±)-N-methylconiine | 17.8 |

| (+)-N-methylconiine | 19.2 |

Data from Lee et al. (2013) determined via a mouse bioassay.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro nAChR Activity Assay (Membrane Potential Assay)

This protocol is based on the methods used to assess the potency of N-methylconiine enantiomers on human fetal muscle-type nAChRs expressed in TE-671 cells.[1][9]

-

Cell Culture:

-

TE-671 cells, which endogenously express the fetal muscle-type nAChR (α1)₂β1γδ, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[9]

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

For the assay, cells are seeded into 96-well plates and allowed to adhere and grow to confluence.

-

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescent membrane potential-sensitive dye is loaded into the cells according to the manufacturer's instructions, followed by an incubation period.

-

The plate is then placed in a fluorescence plate reader.

-

Baseline fluorescence is measured before the addition of the test compounds.

-

Varying concentrations of d-(+)-N-methylconiine (and other enantiomers or reference compounds) are added to the wells.

-

The change in fluorescence, indicative of membrane depolarization upon nAChR activation, is monitored over time.

-

Data are typically normalized to the response of a known agonist like acetylcholine or nicotine.

-

In Vivo Acute Toxicity Study (Mouse Bioassay)

This protocol is a general guideline for determining the median lethal dose (LD₅₀) of alkaloids like d-(+)-N-methylconiine in a mouse model, based on the study by Lee et al. (2013).[1][10]

-

Animals:

-

Male Swiss-Webster mice (or a similar strain) weighing approximately 20-25 g are used.

-

Animals are housed under standard laboratory conditions with access to food and water ad libitum.

-

Mice are acclimatized for a period before the experiment.

-

-

Dose Preparation and Administration:

-

d-(+)-N-methylconiine is dissolved in a suitable vehicle (e.g., saline or water).

-

A range of doses is prepared based on preliminary range-finding studies.

-

The test substance is administered to groups of mice via a specific route, typically intraperitoneal (i.p.) injection.

-

-

Observation and Data Collection:

-

Following administration, the animals are observed continuously for the first few hours and then periodically for up to 48 hours.

-

Signs of toxicity, such as tremors, convulsions, paralysis, and respiratory distress, are recorded.

-

The number of mortalities in each dose group within a specified timeframe (e.g., 24 or 48 hours) is recorded.

-

-

LD₅₀ Calculation:

-

The LD₅₀ value and its 95% confidence intervals are calculated using a standard statistical method, such as probit analysis.

-

Signaling Pathway and Workflow Visualization

The following diagrams illustrate the mechanism of action of d-(+)-N-methylconiine and a typical experimental workflow for its in vitro characterization.

Caption: nAChR signaling pathway activated by d-(+)-N-methylconiine.

Caption: Workflow for in vitro analysis of d-(+)-N-methylconiine.

Conclusion

d-(+)-N-methylconiine is a potent neurotoxin that acts as an agonist at nicotinic acetylcholine receptors. Its biological activity is characterized by a clear stereoselectivity, with the (+)-enantiomer being less potent and less toxic than its (-)-counterpart. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in pharmacology, toxicology, and drug development who are interested in the study of nAChR ligands and piperidine alkaloids. Further research could focus on elucidating the specific nAChR subtypes that d-(+)-N-methylconiine interacts with in different tissues to better understand its complex toxicological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry of hemlock (Conium maculatum L.) alkaloids and their acute and chronic toxicity in livestock. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tpcj.org [tpcj.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of N-methylconiine Enantiomers: A Detailed Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of N-methylconiine enantiomers, specifically the dextrorotatory (d) and levorotatory (l) isomers. N-methylconiine, a piperidine alkaloid found in poison hemlock (Conium maculatum), is a valuable chiral building block in synthetic organic chemistry and a subject of toxicological and pharmacological studies. The protocols outlined herein describe the synthesis of the individual enantiomers, starting from readily available chiral precursors. Additionally, this guide includes a classical method for the N-methylation of coniine. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and reproducibility.

**1. Introduction

N-methylconiine is a chiral tertiary amine and a derivative of the toxic alkaloid coniine. The stereochemistry of N-methylconiine significantly influences its biological activity. Therefore, the ability to synthesize enantiomerically pure forms of this compound is of great interest for structure-activity relationship studies and as a chiral intermediate in the synthesis of more complex molecules. This document details synthetic routes to access both (+)- and (-)-N-methylconiine.

Physicochemical Data of N-methylconiine Enantiomers

A summary of the key physicochemical properties of the N-methylconiine enantiomers is provided in the table below. This data is essential for the characterization and identification of the synthesized compounds.

| Property | (+)-N-methylconiine (d-isomer) | (-)-N-methylconiine (l-isomer) |

| IUPAC Name | (R)-1-methyl-2-propylpiperidine | (S)-1-methyl-2-propylpiperidine |

| Molecular Formula | C₉H₁₉N | C₉H₁₉N |

| Molar Mass | 141.26 g/mol | 141.26 g/mol |

| Appearance | Colorless, oily liquid | Colorless, oily liquid |

| Boiling Point | 173-174 °C | 175.6 °C at 767 mmHg |

| Specific Rotation [α]D | +81.33° (at 24.3 °C)[1] | -81.92° (at 20 °C)[1] |

| Hydrochloride M.P. | 188 °C[1] | 191-192 °C[1] |

| Platinichloride M.P. | 158 °C[1] | 153-154 °C[1] |

Synthetic Workflow Overview

The enantioselective synthesis of N-methylconiine can be achieved through various strategies. A common approach involves the construction of the chiral piperidine ring from a chiral starting material, followed by N-methylation. The following diagram illustrates a generalized workflow for the synthesis of an N-methylconiine enantiomer.

Caption: Generalized workflow for the synthesis of N-methylconiine enantiomers.

Experimental Protocols

Synthesis of (S)-(-)-N-methylconiine via N-methylation of (S)-(-)-Coniine

This protocol describes a classical approach to synthesize (S)-(-)-N-methylconiine starting from the corresponding coniine enantiomer. A similar procedure can be followed for the (R)-(+)-enantiomer.

Reaction Scheme:

(S)-2-propylpiperidine + HCHO + HCOOH → (S)-1-methyl-2-propylpiperidine + CO₂ + H₂O

Materials and Reagents:

-

(S)-(-)-Coniine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of (S)-(-)-coniine in a round-bottom flask, add an excess of aqueous formaldehyde.

-

Slowly add formic acid to the mixture. An exothermic reaction will occur.

-

Once the initial reaction subsides, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, make the reaction mixture alkaline by the addition of a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude (S)-(-)-N-methylconiine.

-

Purify the crude product by distillation or column chromatography to obtain the pure enantiomer.

Expected Yield: The yield for this type of reductive amination is typically high, often exceeding 80%.

Characterization:

-

¹H NMR and ¹³C NMR: To confirm the structure of the product.

-

Polarimetry: To measure the specific rotation and confirm the enantiomeric purity. The specific rotation should be approximately -81.92° (at 20 °C).[1]

Chiral Resolution of Racemic N-methylconiine

In cases where a racemic mixture of N-methylconiine is synthesized, chiral resolution can be employed to separate the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.

Caption: Logical workflow for the chiral resolution of racemic N-methylconiine.

Protocol for Chiral Resolution:

-

Dissolve the racemic N-methylconiine in a suitable solvent (e.g., ethanol, acetone).

-

Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid.

-

Allow the diastereomeric salts to crystallize. The two diastereomers will have different solubilities, allowing for their separation by fractional crystallization.

-

Isolate the less soluble diastereomeric salt by filtration.

-

Treat the isolated salt with a base (e.g., NaOH) to liberate the free enantiomerically enriched N-methylconiine.

-

Extract the free base with an organic solvent, dry, and purify.

-

The more soluble diastereomer remaining in the mother liquor can be treated similarly to recover the other enantiomer.

Safety Precautions

N-methylconiine and its precursor, coniine, are highly toxic alkaloids. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. Accidental ingestion, inhalation, or skin contact can be fatal.

Conclusion

The protocols described in this document provide a framework for the successful synthesis and resolution of N-methylconiine enantiomers. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the synthesis. Careful execution of these procedures and adherence to safety precautions are essential for obtaining these valuable chiral compounds.

References

Application Notes: Extraction and Isolation of Methylconiine from Conium maculatum

FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS

CRITICAL SAFETY WARNING

Extreme Toxicity Hazard: Conium maculatum (Poison Hemlock) and its constituent alkaloids, including coniine, N-methylconiine, and γ-coniceine, are potent neurotoxins.[1] Ingestion, inhalation, or dermal contact can lead to severe neuromuscular blockade, respiratory paralysis, and death.[1][2][3] All handling of the plant material, extracts, and isolated compounds must be performed by qualified personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (e.g., a certified chemical fume hood). There is no specific antidote for hemlock poisoning; treatment is supportive.[1][2] All protocols must be conducted in compliance with institutional and governmental safety regulations.

Introduction